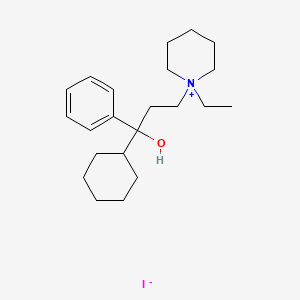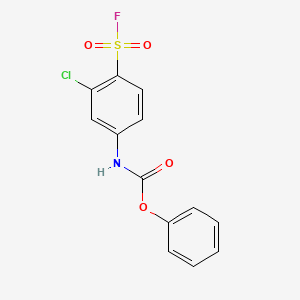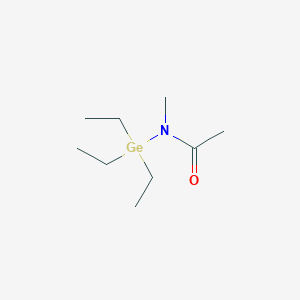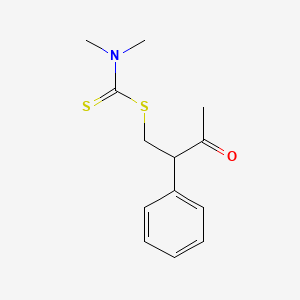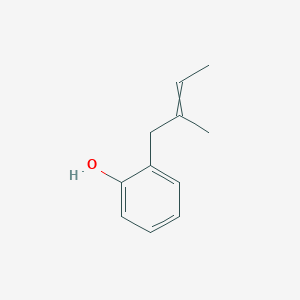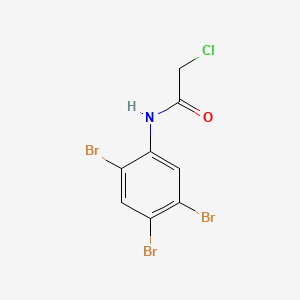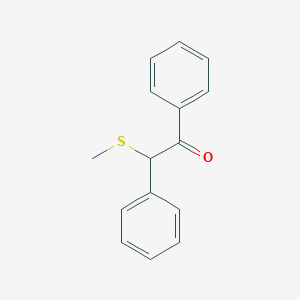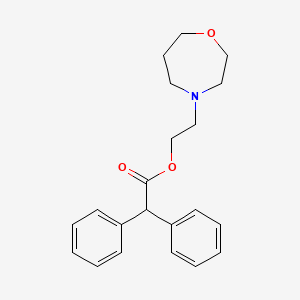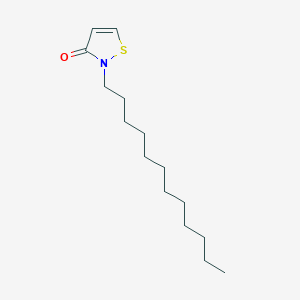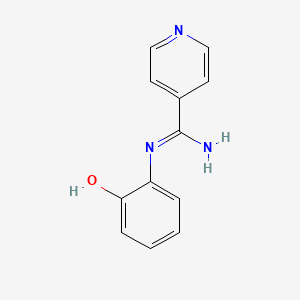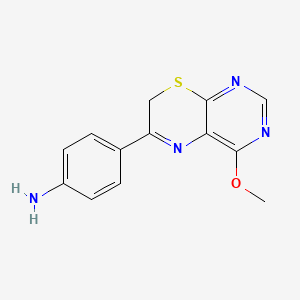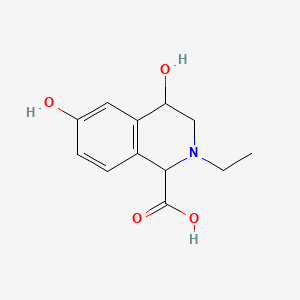
Colensoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of colensoic acid typically involves the extraction from lichen species such as Stereocaulon colensoi. The process includes:
Extraction: Using organic solvents like methanol or ethanol to extract the compound from the lichen.
Purification: Employing techniques such as thin-layer chromatography and high-performance liquid chromatography to purify the extracted compound.
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in lichens. advancements in biotechnological methods may pave the way for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions: Colensoic acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Colensoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying depsidone chemistry and its reactivity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of colensoic acid involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: Acts as an inhibitor of specific enzymes involved in inflammatory and oxidative processes.
Modulate Signaling Pathways: Influences cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Lobaric Acid: Another depsidone with similar biological activities.
Norlobaric Acid: Shares structural similarities and biological properties with colensoic acid.
Uniqueness: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its presence in certain lichen species also adds to its uniqueness compared to other depsidones.
Propiedades
Número CAS |
31676-87-6 |
|---|---|
Fórmula molecular |
C25H30O7 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
3-hydroxy-9-methoxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(30-3)13-19-21(15)25(29)32-20-14-18(26)22(24(27)28)17(23(20)31-19)11-9-7-5-2/h12-14,26H,4-11H2,1-3H3,(H,27,28) |
Clave InChI |
RWVJYKHAFMWADK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
